Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Overview
Description
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a dichloromethyl ketone with a thioamide in the presence of a base, leading to the formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted thiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The dichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function.
Comparison with Similar Compounds
- Methyl 2-(chloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate
- Methyl 2-(bromomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate
- Methyl 2-(iodomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate
Comparison: Methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate is unique due to the presence of two chlorine atoms in the dichloromethyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its mono-halogenated counterparts, potentially offering different pharmacological and chemical properties.
Properties
IUPAC Name |
methyl 2-(dichloromethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2NO2S/c1-11-6(10)3-2-12-5(9-3)4(7)8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXOIXUWMFLUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(=N1)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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